Benzotriazole BT-d10
Description
Benzotriazole (B28993) (BTA) is a heterocyclic aromatic compound that has been in commercial production and use since the late 1950s. researchgate.net Its primary applications are as a corrosion inhibitor, particularly for copper and its alloys, and as an ultraviolet (UV) stabilizer in plastics, paints, and coatings. researchgate.netwikipedia.org BTA and its derivatives are utilized in a wide array of industrial and consumer products, including antifreeze and de-icing fluids, hydraulic liquids, and dishwasher detergents. researchgate.netwikipedia.orgresearchgate.net
Due to their widespread use, high water solubility, and resistance to degradation, benzotriazoles are now recognized as ubiquitous organic micropollutants in the aquatic environment. acs.orgresearchgate.netrsc.org They are only partially removed by conventional wastewater treatment plants, leading to their detection in rivers, lakes, and even groundwater. wikipedia.orgresearchgate.net This persistence and potential for environmental accumulation have established benzotriazoles as contaminants of emerging concern, prompting significant research into their environmental fate and distribution. researchgate.netpsu.edu
Isotopic labeling is a powerful technique used to track the journey of a molecule through a chemical reaction, a biological system, or an environmental pathway. wikipedia.org The process involves replacing one or more atoms in a compound with their isotopes, which have the same number of protons but a different number of neutrons. wikipedia.orgcreative-proteomics.com These isotopic labels act as unique markers that can be detected without altering the chemical behavior of the molecule. creative-proteomics.com Stable, non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used in metabolic research, structural biology, and environmental studies. wikipedia.orginea.org The presence and concentration of these labeled compounds can be precisely measured using advanced analytical instruments like mass spectrometers, which distinguish molecules based on their mass-to-charge ratio. wikipedia.org
In quantitative analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and reproducibility can be challenging due to variations in sample preparation and instrument response. nih.gov To overcome this, an internal standard (IS) is added in a known quantity to every sample. nih.gov An ideal internal standard is a compound that behaves almost identically to the analyte (the substance being measured) during extraction and analysis but is still distinguishable by the detector. nih.gov
This is where deuterated compounds, such as Benzotriazole BT-d10, play a critical role. This compound is a specific, complex benzotriazole derivative (2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol-d10) that has been labeled with ten deuterium atoms. lgcstandards.comcymitquimica.com It is chemically identical to its non-deuterated counterpart, meaning it experiences the same losses during sample processing and the same ionization efficiency in the mass spectrometer. nih.gov However, its increased mass from the deuterium atoms allows the instrument to measure it on a different channel than the unlabeled analyte. nih.gov By comparing the detector response of the analyte to the known concentration of the internal standard, chemists can perform highly accurate quantification, correcting for any experimental variability. This technique is essential for reliably measuring trace levels of benzotriazoles in complex matrices like wastewater, surface water, and biological samples. researchgate.netnih.gov
Beyond their use as internal standards for quantification, stable isotopes are employed to investigate the transformation and degradation of pollutants in the environment. This field of study, known as stable isotope tracing, provides profound insights into the metabolic wiring of cells and the fate of contaminants. mssm.edunih.gov By introducing a compound labeled with a stable isotope into a system, such as a wastewater treatment bioreactor or a river ecosystem, researchers can follow the label as the parent compound is broken down into various transformation products. acs.orgmssm.edu
For instance, studies on the biotransformation of benzotriazole have used Compound-Specific Isotope Analysis (CSIA). acs.orgnih.gov This method analyzes the subtle changes in the natural isotopic ratios of carbon and nitrogen within the benzotriazole molecule as it is degraded by microorganisms. acs.org These changes, known as isotopic fractionation, create a unique signature that can help identify the specific biochemical reactions taking place, such as hydroxylation or ring cleavage. acs.orgnih.gov This information is invaluable for understanding how benzotriazoles are naturally attenuated in the environment and for developing more effective water treatment technologies. rsc.org
Research Data & Physicochemical Properties
The following tables provide key data on the physicochemical properties of the parent compound Benzotriazole and its deuterated analogue, this compound, along with examples of how these labeled compounds are applied in scientific research.
Table 1: Comparative Physicochemical Properties
| Property | Benzotriazole (Parent Compound) | This compound (UV Stabilizer) |
| IUPAC Name | 1H-1,2,3-Benzotriazole wikipedia.org | 2-(benzotriazol-2-yl)-4,6-bis[2-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]phenol nih.gov |
| Molecular Formula | C₆H₅N₃ nih.gov | C₃₀D₁₀H₁₉N₃O lgcstandards.com |
| Molar Mass | 119.12 g/mol nih.gov | 457.63 g/mol lgcstandards.com |
| Appearance | White solid wikipedia.org | Light Grey Solid cymitquimica.com |
| Primary Use | Corrosion inhibitor wikipedia.org | Isotope-labeled internal standard for analysis of UV stabilizers cymitquimica.com |
Table 2: Selected Research Applications of Deuterated Benzotriazoles
| Research Area | Labeled Compound Used | Analytical Method | Key Finding/Application | Reference(s) |
| Environmental Monitoring | ¹³C₆-labeled benzotriazoles | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used as internal standards for the accurate quantification of benzotriazole derivatives in human urine samples. | researchgate.net |
| Wastewater Analysis | Deuterated Benzotriazoles | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Employed as internal standards to develop a sensitive method for detecting seven benzotriazole UV stabilizers in surface waters. | nih.gov |
| Biotransformation Studies | Unlabeled Benzotriazoles | Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) and Compound-Specific Isotope Analysis (CSIA) | CSIA revealed significant carbon and nitrogen isotope fractionation, suggesting aromatic monohydroxylation is the key initial step in the biodegradation of 1H-benzotriazole. | acs.orgnih.gov |
| Food Safety Analysis | Not specified, but method relies on internal standards | Ultrahigh-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) | Developed a method for determining benzotriazole contaminants in fish, a process that relies on internal standards for accuracy. | nih.gov |
Properties
Molecular Formula |
C₃₀H₁₉D₁₀N₃O |
|---|---|
Molecular Weight |
457.63 |
Synonyms |
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol-d10; 2-(2-Hydroxy-3,5-di-α-cumylphenyl)-2H-benzotriazole-d10; 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol-d10; 2-[3’,5’-Bis(1-methyl-1-phenylethyl)-2’-hydroxyphenyl]be |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Benzotriazole Bt D10
General Synthetic Routes for Benzotriazole (B28993) Analogues
The synthesis of the benzotriazole scaffold is a well-established process in organic chemistry, with several methodologies available for producing a wide range of analogues. These methods can be broadly categorized into classical cyclocondensation approaches and modern microwave-assisted techniques.
Cyclocondensation Approaches
The most traditional and widely employed method for synthesizing benzotriazole and its derivatives is the cyclocondensation of o-phenylenediamine (B120857) with a source of nitrous acid. researchgate.netijariie.com This reaction typically involves the diazotization of one of the amino groups on o-phenylenediamine, followed by an intramolecular cyclization to form the triazole ring. ijariie.comorgsyn.org
A common procedure involves dissolving o-phenylenediamine in a mixture of glacial acetic acid and water. ijariie.comorgsyn.org Upon cooling, a solution of sodium nitrite (B80452) is added, leading to an exothermic reaction where the temperature can rise significantly. ijariie.com The reaction mixture changes color from deep red to pale brown, and upon cooling, benzotriazole precipitates and can be collected. ijariie.com This method is effective, often providing good yields of the desired product. chemicalbook.com
Variations of this approach exist, including a one-step synthesis through the pressurization of o-phenylenediamine with sodium nitrite and water at elevated temperatures and pressures, which avoids the use of acetic acid. nih.gov Other cyclocondensation strategies involve the reaction of 2-(arylamino)aryliminophosphoranes, which provides a halogen-free route to 1-aryl-1,2,3-benzotriazoles under mild conditions. nih.gov
Microwave-Assisted Synthesis Techniques
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comresearchgate.net The synthesis of benzotriazole derivatives has significantly benefited from this technology. nih.gov
Microwave irradiation can be effectively used for the N-alkylation of benzotriazole with various alkyl halides in the presence of a base like potassium carbonate. researchgate.net This method has been shown to be more efficient than conventional heating. researchgate.net For instance, the synthesis of certain benzotriazole derivatives that takes hours via conventional methods can be completed in minutes with microwave assistance, often with improved yields. nih.gov
Microwave-assisted synthesis is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and sometimes allowing for solvent-free reaction conditions. nih.gov However, it is important to note that not all reactions are amenable to microwave heating; for example, highly exothermic reactions or those involving thermally sensitive reagents like thionyl chloride may not be suitable. nih.gov
Specific Considerations for Deuterium (B1214612) Labeling
The introduction of deuterium atoms into the benzotriazole structure to produce Benzotriazole BT-d10 requires specialized synthetic strategies. Deuterium labeling is a critical process for creating internal standards for mass spectrometry and for studying the kinetic isotope effect. uni-rostock.dersc.org
Integration of Deuterium into the Benzotriazole Structure
The integration of deuterium into the benzotriazole molecule can be achieved through several methods, primarily involving hydrogen-deuterium (H/D) exchange reactions. One common approach is acid-catalyzed H/D exchange, where the aromatic compound is treated with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in a deuterated solvent like deuterium oxide (D₂O). chemicalbook.com This method relies on the electrophilic substitution of hydrogen atoms on the aromatic ring with deuterium.
Another effective technique is transition metal-catalyzed H/D exchange. Catalysts such as palladium on carbon (Pd/C) can facilitate the exchange of hydrogen atoms with deuterium from D₂O. researchgate.net This method can offer high efficiency and selectivity. researchgate.net For poly-deuteration, such as in the case of this compound, forcing conditions including elevated temperatures and pressures, or the use of microwave irradiation, can be employed to achieve a high degree of deuterium incorporation. researchgate.net
The general scheme for producing a deuterated aromatic compound like this compound would involve starting with the parent benzotriazole molecule and subjecting it to H/D exchange conditions. The specific number of deuterium atoms incorporated will depend on the reaction conditions and the reactivity of the different positions on the benzotriazole ring system.
Synthetic Challenges and Purity Assessment of this compound
The synthesis of a poly-deuterated compound like this compound presents several challenges. Achieving complete or near-complete deuteration at all desired positions can be difficult and may require multiple reaction cycles or harsh reaction conditions. A significant challenge in the synthesis of poly-deuterated heterocyclic aromatic compounds is the potential for incomplete deuteration, leading to a mixture of isotopologues with varying numbers of deuterium atoms. The presence of heteroatoms, like nitrogen in the benzotriazole ring, can influence the electronic properties of the aromatic system and affect the ease of H/D exchange at different positions. nih.gov
| Analytical Technique | Information Provided | Relevance to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Determines the mass-to-charge ratio with high accuracy, allowing for the differentiation of isotopologues. | Crucial for calculating the isotopic enrichment and confirming the presence of the d10 species. rsc.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR quantifies residual protons, and ²H NMR detects the presence and location of deuterium atoms. | Confirms the positions of deuteration and provides an independent measure of isotopic purity. rsc.org |
| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC/IRMS) | Provides precise measurements of isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). | Can be used for compound-specific isotope analysis, although it may present challenges for polar compounds like benzotriazole. nih.gov |
Isotopic Purity and Stability Assessment for Research Applications
For research applications, particularly those involving quantitative analysis, the isotopic purity and stability of this compound are of utmost importance. High isotopic purity ensures that the internal standard does not interfere with the measurement of the non-labeled analyte.
The stability of deuterated compounds is influenced by the kinetic isotope effect, where the C-D bond is stronger than the C-H bond. nih.gov This increased bond strength can lead to enhanced metabolic stability, which is a desirable property for drug candidates and for tracers in metabolic studies. uni-rostock.dersc.org Aromatic compounds are inherently stable due to electron delocalization, and this stability is generally retained or even slightly enhanced upon deuteration. nih.gov
Advanced Analytical Methodologies for Benzotriazole Bt D10 and Its Analogue Quantification in Environmental Matrices
Sample Preparation Techniques for Complex Environmental Matrices
Effective sample preparation is paramount for the reliable quantification of benzotriazoles, serving to isolate and concentrate the target analytes from complex matrices like wastewater, surface water, and sludge, while minimizing interferences. mdpi.com
Solid-Phase Extraction (SPE) Optimization
Solid-phase extraction (SPE) is the most frequently employed technique for preparing environmental samples for benzotriazole (B28993) analysis due to its high pre-concentration factors, reduced solvent consumption compared to liquid-liquid extraction (LLE), and potential for automation. mdpi.com The optimization of SPE parameters is critical for achieving high recovery and reproducibility.
Key optimization parameters include the choice of sorbent, sample pH, and the composition of the elution solvent. Polymeric mixed-mode sorbents, which combine reversed-phase and ion-exchange retention mechanisms, have proven to be highly effective. nih.govgimitec.com For instance, a mixed-mode anionic exchange (MAX) cartridge, based on divinylbenzene-N-vinylpyrrolidone functionalized with quaternary amine groups, allows for reversed-phase interactions in tandem with ionic exchange. nih.gov This dual mechanism enables the retention of target analytes while allowing acidic interferences to be washed away, thereby improving the selectivity of the extraction. nih.gov
The pH of the sample is another crucial factor. Adjusting the sample pH can enhance the retention of benzotriazoles on the SPE sorbent. For example, in a method for analyzing polar benzotriazoles, water samples were adjusted to pH 4.5 before extraction. nih.gov The choice of eluent is equally important for the efficient desorption of the analytes from the sorbent. A mixture of methanol (B129727) and acetone (B3395972) (7:3, v/v) has been successfully used to recover a range of benzotriazoles and benzothiazoles from a MAX cartridge. nih.gov Research has demonstrated that optimizing these parameters can lead to high recovery values, often between 75% and 106%, with a matrix effect of less than 20%. researchgate.net
Table 1: Optimized SPE Methods for Benzotriazole Analysis in Aqueous Samples
| Target Analytes | Sample Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | Reference |
|---|---|---|---|---|---|
| 4 BTRs, 6 Benzothiazoles | Surface Water, Wastewater | MAX (Mixed-mode Anion Exchange) | Methanol-Acetone (7:3, v/v) | 80-100 | nih.gov |
| 5 Polar BTRs | Surface Water, Wastewater | Polyethersulfone (PES) | Methanol | 81-124 | nih.gov |
| 7 BTRs, 7 Benzothiazoles | Wastewater, Recycled Water | Polymeric Balanced Polar/Non-polar Sorbent | Not Specified | Not Specified | researchgate.net |
| UV-Benzotriazoles | Water | Reduced Graphene Oxide (rGO) Aerogels | Tetrahydrofuran (THF) | 80-100 | researchgate.net |
Stir Bar Sorptive Extraction (SBSE) and Solid-Phase Microextraction (SPME)
Stir Bar Sorptive Extraction (SBSE) and Solid-Phase Microextraction (SPME) are solvent-free or solvent-minimal sample preparation techniques that integrate extraction, concentration, and sample introduction into a single step. mdpi.comnih.gov
SBSE utilizes a magnetic stir bar coated with a layer of sorbent, typically polydimethylsiloxane (B3030410) (PDMS), which has a much larger phase volume than SPME fibers, allowing for higher analyte recovery. nih.gov It is an effective technique for extracting organic compounds from aqueous matrices and is compatible with both gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.gov In one study, SBSE was applied to determine six benzotriazole UV stabilizers in wastewater, achieving recoveries from 48% to 103% and limits of quantification between 0.004 and 0.015 ng/mL. nih.gov Another approach used a novel polyacrylate-coated stir bar to extract benzothiazole (B30560) from untreated wastewater, highlighting the versatility of sorbent phases. capes.gov.br
SPME involves exposing a fused-silica fiber coated with a polymeric stationary phase to a sample or its headspace. mdpi.com The choice of fiber coating is critical and depends on the polarity of the target analytes. For benzotriazoles, coatings such as polyacrylate or polydimethylsiloxane/divinylbenzene (PDMS-DVB) have been used effectively. mdpi.comnih.gov Optimization of SPME conditions, including extraction time, temperature, and salt addition, is crucial for performance. mdpi.com For instance, a headspace SPME method for benzotriazole UV stabilizers in water samples found optimal conditions to be a 30-minute extraction time using a PDMS-DVB fiber. researchgate.net This method achieved limits of quantification below 2 ng/L. researchgate.net
Table 2: Comparison of SBSE and SPME Methods for Benzotriazole Analysis
| Technique | Target Analytes | Sorbent/Fiber Coating | Key Optimized Conditions | Limits of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| SBSE | 6 Benzotriazole UV Stabilizers | Polydimethylsiloxane (PDMS) | 25 mL sample volume | 0.004-0.015 ng/mL | nih.gov |
| HS-SPME | 5 Benzotriazole UV Stabilizers | PDMS/Divinylbenzene (DVB) | 100°C sample temperature, 15 mg/mL NaCl | < 2 ng/L | researchgate.net |
| HS-SPME | Benzotriazoles | PDMS/DVB (65 µm) | 45 min extraction at 100°C, 1.0 g salt | Not Specified | mdpi.com |
| SPME (Direct Immersion) | Benzotriazoles, Benzothiazoles, Benzosulfonamides | Polyacrylate | 40 min extraction, pH 7.1, 6.0% NaCl | Not Specified | nih.gov |
Matrix Effects and Mitigation Strategies
Matrix effects are a significant challenge in quantitative LC-MS analysis, occurring when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. chromatographyonline.comnih.gov This phenomenon can compromise the accuracy, precision, and sensitivity of the analysis. gimitec.comchromatographyonline.com In complex environmental samples like wastewater, matrix components are abundant and can significantly impact the reliability of results. researchgate.net
Several strategies can be employed to detect, assess, and mitigate matrix effects:
Sample Preparation and Cleanup: The most direct approach is to remove interfering matrix components during sample preparation. Techniques like SPE and LLE are designed for this purpose. gimitec.comacs.org Polymeric mixed-mode SPE, for example, has been shown to produce significantly cleaner extracts compared to simpler methods like protein precipitation, thereby reducing matrix effects. gimitec.com
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds is another effective strategy. nih.gov Adjusting the mobile phase composition or gradient can alter the retention times of analytes relative to matrix components like phospholipids. gimitec.com
Sample Dilution: A straightforward method to reduce the concentration of interfering compounds is to dilute the sample extract. mdpi.com However, this approach is only viable if the resulting analyte concentration remains above the method's limit of quantification. mdpi.com
Calibration Strategies: To compensate for unavoidable matrix effects, specific calibration methods are used. The matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. nih.gov The most robust method is the use of stable isotope-labeled internal standards , such as Benzotriazole-d4. gimitec.comchromatographyonline.com These standards co-elute with the target analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the signal and reliable quantification. gimitec.comchromatographyonline.com The post-extraction spike method is commonly used to quantitatively assess the extent of matrix effects by comparing the analyte's response in a neat solution versus its response when spiked into a blank matrix extract. gimitec.comchromatographyonline.com
Chromatographic Separation and Detection Systems
Following sample preparation, the extract is analyzed using a combination of a high-power separation technique, typically liquid chromatography, and a sensitive, selective detection system, such as a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the predominant analytical technique for the determination of benzotriazoles in environmental and biological samples. acs.orgnih.govnih.gov This approach offers high specificity and sensitivity, enabling the quantification of trace levels of contaminants. nih.gov
A typical LC-MS/MS method involves separating the target analytes on a reversed-phase column, such as a C18 or Phenyl-Hexyl column. nih.goviaea.org The mobile phase usually consists of a mixture of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile), run in a gradient mode to achieve optimal separation. iaea.org
After chromatographic separation, the analytes enter the mass spectrometer, where they are ionized, most commonly using electrospray ionization (ESI). acs.orgnih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. Monitoring these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and reduces background noise, allowing for very low limits of detection (LODs). jeol.com For a suite of benzotriazoles and benzothiazoles in wastewater, LC-MS/MS methods have achieved LODs ranging from 2 to 322 ng/L. researchgate.net Similarly, analysis of human urine for benzotriazoles yielded LODs as low as 0.04 ng/mL. acs.orgnih.gov
High-Resolution Mass Spectrometry (HR-MS/MS) for Transformation Product Identification
While tandem quadrupole mass spectrometers are excellent for quantifying known target compounds, high-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF-MS) or Orbitrap-MS, is invaluable for identifying unknown compounds, including the transformation products (TPs) of benzotriazoles. acs.orgcapes.gov.br
Benzotriazoles can be transformed in the environment and during wastewater treatment through processes like biodegradation. acs.orgcapes.gov.br Identifying these TPs is crucial for a complete understanding of the environmental fate and potential risks of the parent compounds. LC-HR-MS/MS provides the high mass accuracy and resolution needed to determine the elemental composition of unknown TPs and their fragments. acs.orgcapes.gov.br
In studies investigating the biotransformation of 1H-benzotriazole in activated sludge, LC-HR-MS/MS was used to elucidate degradation pathways. acs.orgcapes.gov.br Major TPs, such as 4- and 5-hydroxy-1H-benzotriazole, were identified. The interpretation of HR-MS/MS spectra also allowed for the tentative identification of numerous other candidate TPs, revealing a broad range of possible reactions including oxidation and hydroxylation. acs.orgcapes.gov.br Similarly, LC-Quadrupole Time-of-Flight (QTOF) MS has been used to confirm the identity of benzotriazoles in water samples by obtaining accurate mass ion product scan (MS/MS) spectra. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of benzotriazoles in environmental samples. researchgate.net Due to the polar nature of these compounds, direct analysis by GC-MS can be challenging, often requiring a derivatization step to improve their volatility and chromatographic behavior. nih.gov A common approach involves acetylation, where polar benzotriazoles are converted into their less polar acetylated derivatives. nih.gov
One established method combines concurrent acetylation with dispersive liquid-liquid microextraction (DLLME) before GC-MS analysis. nih.gov In this procedure, a ternary mixture containing an acetylating agent (e.g., acetic anhydride), a disperser solvent (e.g., acetonitrile), and an extraction solvent (e.g., toluene) is introduced to the water sample. nih.gov This process simultaneously derivatizes the analytes and extracts them into the fine droplets of the extraction solvent, which are then collected and analyzed. nih.gov GC-MS technology is valued for its ability to separate compounds with a gas chromatograph and then determine their molecular weight and structure by fragmenting them with a mass spectrometer. aidic.it This combination provides high selectivity and the capability for isomer separation, which can reduce matrix effects compared to other techniques. researchgate.net
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC × GC-TOF-MS)
For exceptionally complex samples, such as airport stormwater runoff, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC × GC-TOF-MS) offers significantly enhanced analytical power. mdpi.comchromatographyonline.com This technique provides a substantial increase in peak capacity and selectivity by employing two columns with different stationary phases. chromatographyonline.com The enhanced separation capabilities are crucial for resolving target analytes from the complex mixture of components typical in environmental matrices. nih.govresearchgate.net
A procedure based on headspace solid-phase microextraction (HS-SPME) followed by GC × GC-TOF-MS has been developed for determining benzotriazoles in airport stormwater. mdpi.com The time-of-flight mass spectrometer is particularly advantageous as it allows for the rapid acquisition of full-mass-range spectra, aiding in the identification of a large number of compounds in a single run. nih.gov This comprehensive approach is essential for both targeted quantification and non-targeted screening of contaminants in challenging samples. chromatographyonline.com The high resolving power of GC × GC-TOF-MS helps to distinguish analytes from potential interferences, ensuring more accurate identification and quantification. nih.gov
Application of Benzotriazole BT-d4 as an Internal Standard for Quantitative Analysis
The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of accurate quantitative analysis in trace-level environmental monitoring, particularly when using mass spectrometry. waters.com Benzotriazole-d4 (BT-d4), an isotopically labeled analog of benzotriazole, is frequently used for this purpose. mdpi.comresearchgate.net Internal standards are critical for compensating for variations in sample preparation, injection volume, and, most importantly, matrix effects, where co-extracting substances from the sample can suppress or enhance the analyte's signal in the mass spectrometer. waters.comnih.gov
Ideally, a SIL internal standard like Benzotriazole-d4 behaves almost identically to its non-labeled counterpart (the analyte) during extraction, derivatization, and chromatographic separation. waters.com Because it has a different mass, the mass spectrometer can distinguish it from the analyte. By adding a known amount of BT-d4 to the sample at the beginning of the analytical procedure, the ratio of the analyte's response to the internal standard's response is used for quantification. mdpi.com This ratio remains constant even if sample loss occurs or if matrix effects alter the signal intensity, leading to more accurate and robust quantification. waters.com The use of BT-d4 has been successfully applied in methods based on both GC × GC-TOF-MS for airport runoff water and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for other environmental waters. mdpi.comresearchgate.net
Quality Assurance and Quality Control in Environmental Analysis (e.g., Detection Limits, Recoveries, Repeatability)
Rigorous quality assurance and quality control (QA/QC) measures are essential to validate the performance of analytical methods for benzotriazoles in environmental matrices. Key parameters include method detection limits (MDLs) or limits of quantification (LOQs), analyte recoveries, and method repeatability or precision, often expressed as relative standard deviation (RSD). nih.govnih.gov
Methods developed for analyzing benzotriazoles have demonstrated high sensitivity, with LOQs reaching into the low nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) range depending on the matrix. nih.govnih.govnih.gov For instance, a GC-MS method following concurrent derivatization and microextraction reported LOQs between 0.007 and 0.080 ng/mL for various benzotriazoles in water. nih.gov Another GC-MS/MS method for water and biosolid samples achieved MDLs ranging from 0.29 to 14.1 ng/L in water and 0.33 to 8.23 ng/g in biosolids. nih.gov
Analyte recovery assesses the efficiency of the extraction process. For water and wastewater samples, recoveries are typically aimed to be within a 70-130% range. nih.govnih.gov Studies have reported recoveries between 86% and 112% for water samples and between 81% and 133% for biosolids. nih.govnih.gov Repeatability, which measures the precision of the method under identical conditions, is also a critical parameter. Good reproducibility is generally indicated by an RSD of less than 20%. nih.gov A GC-MS method for water analysis demonstrated excellent repeatability with RSDs below 10%. nih.gov
The table below summarizes QA/QC data from various studies on benzotriazole analysis in environmental samples.
Environmental Occurrence and Distribution of Benzotriazoles
Detection in Aquatic Environments
The high hydrophilicity and often incomplete removal of benzotriazoles in wastewater treatment plants (WWTPs) lead to their widespread detection in various aquatic systems. nih.gov These compounds are considered among the most abundant individual water pollutants in some regions. researchgate.netnih.gov
Benzotriazoles are consistently detected in rivers, lakes, and coastal waters, often originating from the discharge of treated municipal wastewater. nih.govepa.gov
In European rivers, concentrations can vary significantly. A study of German rivers, including the Main, Hengstbach, and Hegbach, found 1H-benzotriazole (1H-BT), 5-methyl-1H-benzotriazole (5Me-BT), and 4-methyl-1H-benzotriazole (4Me-BT). epa.gov Concentrations ranged from 38 to 1,474 ng/L for 1H-BT, 25 to 281 ng/L for 5Me-BT, and 25 to 952 ng/L for 4Me-BT. epa.gov Similarly, a study of major German river basins and the North Sea reported total benzotriazole (B28993) concentrations in rivers ranging from 200 to 1250 ng/L. nih.govcapes.gov.br The Rhine River was identified as a major contributor, with a calculated mass flux of 57 tons per year of total BTs into the North Sea. nih.gov
A Swiss study found benzotriazole (BT) and tolyltriazole (B104456) (TT) in all 12 rivers sampled, with a maximum BT concentration of 6.3 µg/L in the Glatt River. researchgate.netnih.govacs.org Generally, tolyltriazole was found to be 5 to 10 times less abundant than benzotriazole. nih.govacs.org The study also noted that inputs from the Zurich airport, where BTs are used in aircraft de-icing and anti-icing fluids (ADAF), were evident in the winter. researchgate.netnih.gov
In lakes, concentrations of BT have been measured at approximately 1.2 µg/L in Greifensee, 0.1-0.4 µg/L in Lake Zurich, and 0.2 µg/L in Lake Geneva. researchgate.netnih.gov In the coastal areas of the North Sea, total benzotriazole concentrations were found to range from 1.7 to 40 ng/L. nih.gov The distribution profile suggests that the decrease in concentration in the marine environment is primarily due to dilution rather than degradation. nih.gov
Benzotriazole UV stabilizers have also been detected in coastal sediments in Japan's Ariake Sea, with concentrations ranging from 7.9 to 720 ng/g (dry weight). acs.org
Table 1: Benzotriazole Concentrations in Surface Waters
| Location | Compound | Concentration Range | Source(s) |
|---|---|---|---|
| German Rivers (Main, Hengstbach, Hegbach) | 1H-BT | 38 - 1,474 ng/L | epa.gov |
| German Rivers (Main, Hengstbach, Hegbach) | 5Me-BT | 25 - 281 ng/L | epa.gov |
| German Rivers (Main, Hengstbach, Hegbach) | 4Me-BT | 25 - 952 ng/L | epa.gov |
| Glatt River, Switzerland | Benzotriazole (BT) | Up to 6.3 µg/L | researchgate.netnih.govacs.org |
| Lake Greifensee, Switzerland | Benzotriazole (BT) | ~1.2 µg/L | researchgate.netnih.gov |
| Lake Zurich, Switzerland | Benzotriazole (BT) | 0.1 - 0.4 µg/L | researchgate.netnih.gov |
| Lake Geneva, Switzerland | Benzotriazole (BT) | ~0.2 µg/L | researchgate.netnih.gov |
| North Sea (Coastal Areas) | Total Benzotriazoles | 1.7 - 40 ng/L | nih.gov |
The mobility of benzotriazoles allows them to move through soil and into groundwater. health.state.mn.us Their presence in groundwater is a concern, as it can be a source for drinking water. Studies have confirmed the detection of benzotriazoles in groundwater systems, often as a result of contamination from sources like leaky sewer pipes (B44673) or infiltration of contaminated surface water. acs.orgresearchgate.netnih.gov
In the Berlin area, a study detected 0.9 µg/L of BT and 0.2 µg/L of TT in Lake Tegel, with corresponding concentrations of 0.2 µg/L for BT and 0.05 µg/L for 4-TT in the bank filtrate, indicating infiltration into groundwater. acs.org A study in South Australia developed a method for detecting four benzotriazoles in groundwater, among other matrices. nih.gov Research has also noted the widespread presence of polar organic pollutants, including benzotriazoles, in European groundwater. capes.gov.br
WWTPs are major point sources for the release of benzotriazoles into the aquatic environment. iwaponline.comnih.gov Due to their properties, these compounds are only partially removed during conventional wastewater treatment processes. nih.govnih.gov
Studies have shown significant concentrations of benzotriazoles in both the influent and effluent of WWTPs. In a Greek WWTP, all target benzotriazoles (1H-benzotriazole, 1-hydroxy-benzotriazole, tolyltriazole, and xylyltriazole) were detected, with some concentrations reaching several µg/L. nih.gov The removal efficiency for benzotriazole and tolyltriazole was below 68%. researchgate.netnih.gov
A one-year study of three German WWTPs monitored Benzotriazole (BTri), 4-tolyltriazole (4-TTri), and 5-tolyltriazole (5-TTri). iwaponline.comnih.gov The mean removal efficiency was highest for 5-TTri (80%), followed by BTri (45%), and was lowest for 4-TTri (15%). iwaponline.comnih.gov Removal rates showed seasonal fluctuations, with the lowest efficiency observed during the winter. iwaponline.comnih.gov All three WWTPs acted as sources of BTs to the receiving rivers. iwaponline.comnih.gov
In effluent samples from a South Australian WWTP, benzotriazole (BT), 5-methylbenzotriazole (5-TTri), 5-chlorobenzotriazole (B1630289) (CBT), and 5,6-dimethylbenzotriazole (XTri) were detected, with a maximum concentration for BT of up to 2.2 µg/L. nih.gov
Table 2: Mean Removal Efficiencies of Benzotriazoles in WWTPs
| Compound | Mean Removal Efficiency (%) | Source(s) |
|---|---|---|
| 5-tolyltriazole (5-TTri) | 80% | iwaponline.comnih.gov |
| Benzotriazole (BTri) | 45% | iwaponline.comnih.gov |
| 4-tolyltriazole (4-TTri) | 15% | iwaponline.comnih.gov |
| Benzotriazole and Tolyltriazole | < 68% | researchgate.netnih.gov |
Presence in Solid Environmental Compartments
While highly water-soluble, benzotriazoles and particularly the more hydrophobic benzotriazole UV stabilizers (BUVSs) can adsorb to particulate matter, leading to their accumulation in sediments and biosolids. oup.comoup.com
Benzotriazoles are found in both marine and freshwater sediments. A study of sediment cores from the Pawtuxet River and Narragansett Bay in the US investigated free and bound fractions of six different substituted benzotriazoles. acs.orgresearchgate.net Total concentrations reached as high as 10 mg/g in the riverine core and 0.05 mg/g in the estuarine core. researchgate.net The study found that the percentage of benzotriazoles bound to the sediment was relatively low, ranging from 0% to 9% of the total. researchgate.net
In Japan, benzotriazole UV stabilizers, including UV-320, UV-326, UV-327, and UV-328, were detected in coastal and river sediments around the Ariake Sea at concentrations between 7.9 and 720 ng/g (dry weight). acs.org
Due to their tendency to adsorb to sludge during wastewater treatment, benzotriazoles and BUVSs are commonly found in biosolids (treated sewage sludge). oup.comoup.com The application of biosolids as agricultural fertilizer represents a pathway for these contaminants to enter the terrestrial environment. oup.comoup.com
In a study of biosolid-amended soils in China, several benzotriazoles and BUVSs were detected. oup.com Concentrations of BT and 5-TT in the biosolids themselves have been reported to range from 68 ng/g to 120 ng/g. oup.com In the amended soils, concentrations for 5-TT ranged from 3.9 ng/g to 22.6 ng/g, and for BT from 2.8 ng/g to 15.5 ng/g, depending on the application treatment. oup.com
A comprehensive survey of municipal sewage sludge from 33 cities in China investigated nine frequently used benzotriazole UV stabilizers. nih.gov Seven of the nine were identified, with concentrations ranging from 0.96 to 28.4 µg/g (dry weight). acs.org The most prevalent compounds and their median concentrations were:
UV-234: 116 ng/g nih.govacs.org
UV-326: 67.8 ng/g nih.govacs.org
UV-329: 66.8 ng/g nih.govacs.org
UV-328: 57.3 ng/g nih.govacs.org
UV-P: 20.6 ng/g nih.govacs.org
Similarly, in a WWTP in Athens, Greece, tolyltriazole was found in dewatered sewage sludge at a concentration of 116 ng/g (dry weight). researchgate.netnih.gov
Table 3: Benzotriazole Concentrations in Biosolids/Sludge
| Location/Study | Compound | Concentration | Source(s) |
|---|---|---|---|
| General Literature | Benzotriazole (BT) | 68 - 120 ng/g | oup.com |
| General Literature | 5-tolyltriazole (5-TT) | 68 - 120 ng/g | oup.com |
| WWTP, Athens, Greece | Tolyltriazole | 116 ng/g dw | researchgate.netnih.gov |
| WWTP, South Australia | 5-methylbenzotriazole (5-TTri) | 18.7 ng/g | nih.gov |
| Municipal Sludge, China | UV-234 | Median: 116 ng/g dw | nih.govacs.org |
| Municipal Sludge, China | UV-326 | Median: 67.8 ng/g dw | nih.govacs.org |
| Municipal Sludge, China | UV-329 | Median: 66.8 ng/g dw | nih.govacs.org |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| BT / BTri / 1H-BT | 1H-Benzotriazole |
| 4Me-BT / 4-TTri | 4-methyl-1H-benzotriazole |
| 5Me-BT / 5-TTri | 5-methyl-1H-benzotriazole |
| TT / TTR | Tolyltriazole (mixture of 4- and 5-methyl isomers) |
| CBT / 5-Cl-BTR | 5-chloro-1H-benzotriazole |
| XT / XTri | 5,6-dimethyl-1H-benzotriazole |
| 1-hydroxy-benzotriazole | 1-hydroxy-benzotriazole |
| UV-P | 2-(2-hydroxy-5-methylphenyl)benzotriazole |
| UV-234 | 2-[3,5-bis(1-methyl-1-phenylethyl)-2-hydroxyphenyl]benzotriazole |
| UV-320 | 2-(3,5-di-tert-butyl-2-hydroxyphenyl)benzotriazole |
| UV-326 | 2-(2-hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole |
| UV-327 | 5-chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)benzotriazole |
| UV-328 | 2-(3,5-di-tert-amyl-2-hydroxyphenyl)benzotriazole |
| UV-329 | 2-(2-hydroxy-5-tert-octylphenyl)benzotriazole |
| UV-350 | 2-(3-sec-butyl-5-tert-butyl-2-hydroxyphenyl)benzotriazole |
| UV-PS | 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole |
Identified and Suspected Anthropogenic Sources and Pathways of Release
The presence of benzotriazoles in the environment is directly linked to their extensive use in industrial and domestic applications.
A major application of benzotriazoles is as corrosion inhibitors for copper and its alloys. nih.govnih.govnih.gov This property leads to their inclusion in a variety of industrial and commercial products that are significant sources of environmental release:
Aircraft De-icing and Anti-icing Fluids (ADAFs): Benzotriazoles and their methylated derivatives (e.g., tolyltriazole) are added to de-icing and anti-icing fluids to prevent corrosion of aircraft components. researchgate.netresearchgate.nethpc-standards.com Runoff from airports, particularly during winter months, represents a major point source of these compounds into nearby surface and groundwater. hpc-standards.comepa.govresearchgate.net Studies have detected high concentrations of 1H-benzotriazole, 4-methyl-1H-benzotriazole, and 5-methyl-1H-benzotriazole in airport stormwater. mdpi.comhpc-standards.com While some reformulations have reduced benzotriazole content in aircraft deicers, they may still be present in pavement deicing materials. hpc-standards.com
Antifreeze and Coolants: Automotive antifreeze and engine cooling systems often contain benzotriazoles to protect metallic components. nih.gov Leaks from vehicles and improper disposal contribute to their presence in urban runoff and wastewater. The use of these products is a temperature-dependent source, leading to higher environmental loads in colder seasons.
Lubricants and Hydraulic Fluids: Benzotriazoles are used as additives in lubricating oils, hydraulic fluids, and brake fluids to prevent metal degradation. mdpi.comnih.gov
Pigments and Dyes: These compounds can be used as chemical intermediates in the manufacturing of certain dyes. epa.gov
In households, the primary source of benzotriazoles is their use as a silver-protecting agent in automatic dishwasher detergents. scbt.com These formulations release benzotriazoles directly into municipal sewer systems. Analysis of dishwasher tablets and powders has confirmed the presence of 1H-benzotriazole (BT) or tolyltriazole (TT), which may account for a significant portion of the total load entering wastewater treatment plants.
Benzotriazole derivatives, known as BUVSs (Benzotriazole UV Stabilizers), are incorporated into various plastics and polymers to protect them from degradation by absorbing UV radiation. medchemexpress.com They prevent discoloration, yellowing, and loss of structural integrity in products exposed to sunlight. medchemexpress.com
These stabilizers are found in a wide array of products, including:
Polyvinyl chloride (PVC), polycarbonate (PC), and polyurethane (PU).
Food packaging materials and plastic bottle caps. wikipedia.org
Building materials, paints, and coatings.
Leaching from plastic products, both during use and after disposal as waste or microplastics, serves as a diffuse source of BUVSs into the environment. wikipedia.org
Spatial and Temporal Distribution Patterns
The distribution of benzotriazoles in the environment varies both geographically and seasonally, reflecting their sources and environmental persistence.
Spatial Distribution: Benzotriazoles are ubiquitously detected in aquatic environments. nih.gov Concentrations are generally highest in industrial and urban wastewater effluents. researchgate.net Consequently, rivers receiving significant volumes of treated wastewater show elevated concentrations. researchgate.net For instance, studies along major German rivers demonstrated increasing concentrations downstream, correlating with inputs from populated areas. researchgate.net In marine environments, concentrations of BUVSs tend to decrease from coastal areas towards the open sea, indicating that land-based sources and riverine discharge are the primary inputs. Benzotriazoles have been detected in surface water, groundwater, and even drinking water, highlighting their mobility and persistence.
Temporal Distribution: The concentration of benzotriazoles in surface waters often exhibits clear seasonal patterns. In many temperate regions, concentrations in rivers are significantly higher during the winter. researchgate.net This is primarily attributed to the increased use of de-icing fluids at airports and in automotive applications during colder months. Lower water temperatures and reduced sunlight in winter also decrease the rate of biodegradation and photodegradation, contributing to higher observed concentrations. In contrast, emissions from sources like dishwasher detergents are expected to be relatively constant throughout the year.
Data Tables
Table 1: Concentrations of Selected Benzotriazoles in Various Water Matrices This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Water Matrix | Location | Concentration Range | Dominant Detected Compound(s) | Reference(s) |
| 1H-Benzotriazole (BT) | River Water | Germany (Rhine, Elbe) | <0.05 µg/L - 0.5 µg/L | BT, 4-TTri | researchgate.net |
| Tolyltriazole (TT) | River Water | Germany (Rhine, Elbe) | 0.2 µg/L - 0.5 µg/L | BT, 4-TTri | researchgate.net |
| Benzotriazoles (total) | River Water | Germany | 137 ng/L - 4521 ng/L | 1H-BT, 4Me-BT, 5Me-BT | researchgate.net |
| Benzotriazoles (total) | North Sea (Coastal) | Europe | 1.7 ng/L - 40 ng/L | BT, TT | |
| 1H-Benzotriazole (BT) | WWTP Effluent | Germany (Berlin) | 7 µg/L - 18 µg/L | BT, 4-TTri, 5-TTri | researchgate.net |
| 5-Tolyltriazole (5-TTri) | WWTP Effluent | Australia | 610 ng/L (average) | BT, 5-TTri, BP-3 | |
| Benzotriazole UV Stabilizers (ƩBUVs) | River Water | India | ND - 42.88 µg/L | UV-329 | |
| Benzotriazole UV Stabilizers (ƩBUVs) | Marine Sediment | China (Bohai Sea) | 0.139 ng/g - 4.125 ng/g dw | UV-327, UV-360 |
ND: Not Detected; dw: dry weight
Table 2: Benzotriazoles in Consumer and Industrial Products
| Product Type | Compound(s) Detected | Application | Release Pathway | Reference(s) |
| Dishwasher Detergents | 1H-Benzotriazole, Tolyltriazole | Silver corrosion inhibitor | Discharge to wastewater | scbt.com |
| Aircraft De-icing Fluid | 1H-Benzotriazole, 4-MeBT, 5-MeBT | Corrosion inhibitor | Airport runoff | researchgate.netresearchgate.nethpc-standards.com |
| Automotive Antifreeze | Benzotriazoles | Corrosion inhibitor | Leaks, disposal, runoff | nih.gov |
| Plastic Products | Benzotriazole UV Stabilizers (e.g., UV-P, UV-329) | UV protection | Leaching from plastics | wikipedia.org |
Environmental Fate and Transformation of Benzotriazoles
Biodegradation Processes
Biodegradation is a key mechanism influencing the environmental persistence of benzotriazoles. It occurs under different redox conditions and is facilitated by diverse microbial communities in both natural and engineered systems.
Activated sludge in wastewater treatment plants (WWTPs) represents a critical hotspot for the transformation of benzotriazoles. nih.govacs.org Studies show that these compounds are only partially removed during conventional wastewater treatment. acs.orgdtu.dk
Under aerobic conditions, benzotriazoles exhibit varying degrees of degradation. Research has shown that while some benzotriazoles are readily degraded, others are more persistent. arizona.edu For instance, 1H-benzotriazole (BT) and 5-methyl-1H-benzotriazole (5-TTR) show faster degradation under aerobic conditions compared to anaerobic ones. nih.govresearchgate.net However, degradation rates can vary significantly depending on the specific compound and the microbial community. One study reported biodegradation half-lives of 1.0 day for 1H-benzotriazole and 0.9 days for 5-methyl-1H-benzotriazole, but a longer half-life of 8.5 days for 4-methyl-1H-benzotriazole. nih.govacs.orgacs.org Another study observed a much longer half-life of 114 days for BT under aerobic conditions, highlighting the variability in degradation potential. nih.govresearchgate.net
Anaerobic degradation of benzotriazoles also occurs, with efficiency depending on the terminal electron acceptor available. nih.govcapes.gov.br All three benzotriazoles—BT, 5-TTR, and 5-chloro-benzotriazole (CBT)—have been shown to degrade under nitrate-, sulfate-, and Fe(III)-reducing conditions. nih.govcapes.gov.br CBT, for example, degrades more favorably under anaerobic conditions, with its shortest half-life of 26 days observed under Fe(III)-reducing conditions. nih.govresearchgate.net In contrast, the longest degradation half-lives for BT (315 days) and CBT (96 days) were recorded under sulfate-reducing conditions. nih.govresearchgate.net
Below is a table summarizing the degradation half-lives of selected benzotriazoles under different redox conditions.
| Compound | Redox Condition | Half-life (days) |
| 1H-Benzotriazole (BT) | Aerobic (Activated Sludge) | 1.0 |
| 4-Methyl-1H-benzotriazole (4-TTR) | Aerobic (Activated Sludge) | 8.5 |
| 5-Methyl-1H-benzotriazole (5-TTR) | Aerobic (Activated Sludge) | 0.9 |
| 1H-Benzotriazole (BT) | Aerobic | 114 |
| 5-Methyl-1H-benzotriazole (5-TTR) | Aerobic | 14 |
| 5-Chloro-benzotriazole (CBT) | Fe(III) Reducing | 26 |
| 1H-Benzotriazole (BT) | Sulfate (B86663) Reducing | 315 |
| 5-Chloro-benzotriazole (CBT) | Sulfate Reducing | 96 |
| 5-Methyl-1H-benzotriazole (5-TTR) | Nitrate (B79036) Reducing | 128 |
This table presents data from multiple studies and conditions may vary.
Engineered wetland systems, or constructed wetlands (CWs), have been identified as a promising technology for the removal of benzotriazoles from water streams like stormwater or cooling tower water. renuwit.orgwur.nl These systems utilize natural removal mechanisms, including biodegradation, photodegradation, and plant uptake. wur.nl
Studies have demonstrated significant removal efficiencies for benzotriazoles in CWs. For example, laboratory-scale unsaturated subsurface-flow treatment wetlands achieved 82.8% removal for benzotriazole (B28993). nih.gov The efficiency of these systems is often linked to the oxygen levels, with aerobic conditions in vertical subsurface flow (VSSF) CWs promoting higher biodegradation rates compared to horizontal subsurface flow (HSSF) systems. wur.nl In bench-scale CWs simulating stormwater treatment, removal of up to 92.7% of influent BT was observed. renuwit.org
A key process in vegetated wetlands is phytotransformation, where plants take up the compound and metabolize it. Research has detected benzotriazole metabolites, such as benzotriazole alanine (B10760859) and glycosylated benzotriazole, in the root and leaf tissues of wetland plants, confirming that plants actively contribute to the transformation of these contaminants. renuwit.org
The initial steps in the biodegradation of benzotriazoles are catalyzed by specific microbial enzymes. For 1H-benzotriazole, evidence suggests that aromatic monohydroxylation, the addition of a hydroxyl group to the benzene (B151609) ring, is a predominant initial reaction in its biotransformation. nih.govacs.org This reaction is often carried out by monooxygenase enzymes.
Enzymes like cytochrome P450, which are known for their role in metabolizing a wide range of foreign compounds (xenobiotics), are likely involved in the degradation of benzotriazoles. dtic.milnih.gov Furthermore, extracellular enzymes produced by certain fungi, such as the lignin (B12514952) peroxidase from the white-rot fungus Phanerochaete chrysosporium, have been shown to degrade benzotriazole. k-state.edu Plant-based enzymes, for instance from horseradish, have also demonstrated the ability to slowly break down these compounds. k-state.edu
Co-metabolism is a process where microbes degrade a compound from which they derive no energy, while simultaneously growing on another primary substrate. This process is recognized as a significant mechanism for the degradation of micropollutants like benzotriazoles in complex environments such as wastewater treatment systems. nih.govacs.orgresearchgate.net
Batch experiments using both activated sludge and moving bed biofilm reactors (MBBR) have confirmed that the biodegradation of benzotriazoles is a co-metabolic process. dtu.dk The presence of a primary growth substrate can enhance the degradation of the target contaminant. For example, in the case of the related compound 1H-1,2,4-triazole, the addition of ammonia (B1221849) (NH4+) as a growth substrate for nitrifying bacteria significantly enhanced its co-metabolic degradation. nih.gov This process enriched the microbial community with functional species capable of both nitrification and biodegradation, demonstrating the potential of nitrification-assisted co-metabolism for removing recalcitrant contaminants. nih.gov
In activated sludge, the primary TPs of 1H-benzotriazole are 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govacs.orgacs.org For 5-methyl-1H-benzotriazole, a major TP formed through the oxidation of the methyl group is 1H-benzotriazole-5-carboxylic acid. nih.govacs.orgacs.org In engineered wetlands, methylated and hydroxylated derivatives are the major TPs found in the effluent. nih.gov
Under specific conditions, benzotriazole derivatives can be transformed back to the parent compound. For example, in aquifer materials, 5-methyl-benzotriazole and 5-chloro-benzotriazole can undergo demethylation and dechlorination, respectively, to form benzotriazole. nih.gov More advanced degradation can lead to the opening of the aromatic ring structure, resulting in smaller organic acids. rsc.org
The table below lists some of the key identified biotransformation products of benzotriazoles.
| Parent Compound | Biotransformation Product | Transformation Process |
| 1H-Benzotriazole | 4-Hydroxy-1H-benzotriazole | Hydroxylation |
| 1H-Benzotriazole | 5-Hydroxy-1H-benzotriazole | Hydroxylation |
| 5-Methyl-1H-benzotriazole | 1H-Benzotriazole-5-carboxylic acid | Oxidation of methyl group |
| 5-Methyl-1H-benzotriazole | 1H-Benzotriazole | Demethylation |
| 5-Chloro-1H-benzotriazole | 1H-Benzotriazole | Dechlorination |
| 1H-Benzotriazole | Methylated benzotriazoles | Methylation |
| 1H-Benzotriazole | Glucuronidated hydroxy-BTR | Phase II conjugation (in vitro) |
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to trace the sources and understand the transformation pathways of environmental contaminants. nih.govenviro.wiki The technique measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within a specific compound. Because biological and chemical reactions often proceed at slightly different rates for heavier and lighter isotopes, degradation processes leave a distinct isotopic fingerprint. researchgate.netitrcweb.org
By combining the analysis of transformation products with CSIA, researchers can gain detailed insights into degradation mechanisms. nih.govacs.org For 1H-benzotriazole, significant fractionation of both carbon and nitrogen isotopes during biodegradation provided strong evidence that aromatic monohydroxylation is the main initial step in its biotransformation pathway in activated sludge. nih.govacs.orgresearchgate.net
The application of CSIA to polar micropollutants like benzotriazoles has faced analytical challenges, but new methods have been developed for accurate isotope ratio measurements in environmental samples, including wastewater effluent and activated sludge. nih.govresearchgate.net This enables researchers to track the fate of benzotriazoles in the environment and verify the occurrence of biodegradation in the field. nih.govresearchgate.net
Abiotic Transformation Processes
Benzotriazoles (BTs) can be transformed in the environment through various non-biological processes. These abiotic pathways are crucial in determining the ultimate fate and persistence of these compounds in aquatic systems. The primary mechanisms include degradation by light (photodegradation) and advanced oxidation processes (AOPs), which involve highly reactive chemical species.
Photodegradation Mechanisms
Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For benzotriazoles, this can occur through two main pathways: direct absorption of light and indirect reaction with photochemically generated reactive species.
Direct and Indirect Photolysis Direct photolysis occurs when a benzotriazole molecule absorbs photons, leading to its excitation and subsequent chemical transformation. However, studies show that direct photolysis via UV irradiation is generally not an efficient removal method for benzotriazoles in water. nih.govnih.gov The direct phototransformation quantum yields for BTs are typically low, in the range of 9.0 × 10⁻⁴ to 3.0 × 10⁻² mol einstein⁻¹. nih.gov For instance, at pH 7, the direct photolysis quantum yield for 1H-benzotriazole (BTA) was calculated to be 0.051. researchgate.net While not highly efficient, UV irradiation does transform benzotriazole into other compounds, such as aniline (B41778) and phenazine. nih.gov
Indirect photolysis involves the degradation of benzotriazoles by reactive species, primarily hydroxyl radicals (•OH), which are generated in sunlit waters in the presence of substances like nitrate and dissolved organic matter. mdpi.comacs.org This pathway is often more significant than direct photolysis. The reaction of BTs with hydroxyl radicals is very fast, with second-order rate constants typically falling in the range of 5.1–10.8 × 10⁹ M⁻¹ s⁻¹. nih.gov This high reactivity suggests that atmospheric aqueous-phase oxidation could be an effective degradation process. researchgate.net
Several environmental factors can significantly influence the rate and mechanism of benzotriazole photodegradation.
pH: The pH of the water can affect the speciation of benzotriazole (protonated, neutral, or deprotonated form), which in turn influences its light absorption and reactivity. nih.gov For direct photolysis, degradation rates have been observed to decrease with increasing pH. nih.govresearchgate.net One study found that UV irradiation was effective at degrading benzotriazole at pH values below 7. nih.gov In contrast, for photocatalytic degradation using TiO₂, the maximum degradation rate for 1H-benzotriazole was observed at a basic pH of 11. mdpi.comnih.gov
Irradiation Wavelength: The wavelength of the light source is a critical factor, as the compound must be able to absorb the light for direct photolysis to occur. nih.gov Benzotriazoles are noted for their stability under UV light, which allows them to be used as UV absorbers in materials. mdpi.comnih.gov Degradation studies often employ low-pressure mercury lamps with a primary emission at 254 nm or polychromatic lamps. nih.govresearchgate.net
Dissolved Organic Matter (DOM): Dissolved organic matter, such as humic acid, can have a dual role in photodegradation. It can act as a photosensitizer, absorbing light and producing reactive species that degrade pollutants (indirect photolysis). mdpi.commdpi.com However, DOM can also act as a quencher or inhibitor. It can compete with the target compound for photons and reactive species, and it can absorb UV light, shielding the benzotriazole from direct photolysis. researchgate.netmdpi.com Studies have shown that humic acid, in particular, has an inhibitory effect on the direct photolysis of benzotriazole. researchgate.net
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive and non-selective oxidants, most notably the hydroxyl radical (•OH). researchgate.net These processes are generally more effective for removing recalcitrant compounds like benzotriazoles than photolysis alone. nih.govnih.gov
AOPs commonly use UV light to activate an oxidant, leading to the formation of radicals.
UV/H₂O₂: The combination of UV irradiation with hydrogen peroxide (H₂O₂) is a widely studied AOP for benzotriazole degradation. nih.gov This process is highly effective due to the photolysis of H₂O₂ to produce hydroxyl radicals, which are the primary species responsible for the degradation. nih.govrsc.orgacs.org The degradation follows pseudo-first-order kinetics. rsc.org The efficiency of the UV/H₂O₂ process is influenced by factors such as pH, with one study noting a decrease in the degradation rate constant for benzotriazole as pH increased from 3.0 to 11.0. rsc.org
Kinetic Data for Benzotriazole Degradation by UV-Activated Systems
| System | Compound | Apparent Rate Constant (k) | Conditions | Source |
|---|---|---|---|---|
| UV/H₂O₂ (280 nm) | 1H-Benzotriazole | 1.63 × 10⁻³ s⁻¹ | UV intensity = 0.023 mW cm⁻² | rsc.org |
| UV/TiO₂ (280 nm) | 1H-Benzotriazole | 1.87 × 10⁻³ s⁻¹ | UV intensity = 0.023 mW cm⁻² | rsc.org |
| UV/Peracetic Acid | Benzotriazole | 0.155 min⁻¹ | - | rsc.org |
UV/Peracetic Acid (PAA): The UV/PAA process is another emerging AOP for treating benzotriazole. rsc.org Similar to UV/H₂O₂, the degradation is mainly attributed to hydroxyl radical attack, with minor contributions from direct UV photolysis and other radicals. rsc.org The degradation rate decreases with increasing pH and initial benzotriazole concentration but increases with a higher PAA dose. rsc.org
Electron beam irradiation is a non-photochemical AOP that uses high-energy electrons to generate reactive species (primarily •OH, hydrated electrons, and hydrogen atoms) from the radiolysis of water. It has been proven to be a highly effective method for completely removing even high concentrations of benzotriazole. nih.gov The degradation process conforms to pseudo-first-order kinetics. nih.govnih.gov Oxidative hydroxyl radicals play the most critical role in the degradation pathway. nih.gov The process is most favorable under acidic conditions, and its efficiency can be significantly enhanced by the addition of H₂O₂ or persulfate (K₂S₂O₈), which increases the generation of oxidative free radicals. nih.govnih.gov
Degradation Efficiency of Benzotriazole by Electron Beam Irradiation
| Initial Concentration | Irradiation Dose (kGy) | Removal Efficiency | Key Finding | Source |
|---|---|---|---|---|
| 87.5 mg L⁻¹ | 5.0 | ~100% | Complete removal is achievable. | nih.gov |
| Not specified | 5.0 | ~90% | Acidic conditions are more favorable. | nih.gov |
The cornerstone of most AOPs is the generation of powerful reactive species.
Hydroxyl Radicals (•OH): As highlighted in the previous sections, the hydroxyl radical is the key oxidant in the degradation of benzotriazoles in most AOPs, including UV/H₂O₂, ozonation, and electron beam irradiation. rsc.orgnih.govresearchgate.net The reaction between benzotriazole and •OH is extremely rapid. The second-order rate constants vary with pH, ranging from 6.2 × 10⁹ M⁻¹ s⁻¹ at pH 10.2 to 1.7 × 10¹⁰ M⁻¹ s⁻¹ at pH 2. nih.govcapes.gov.br This high reactivity ensures that if •OH can be generated efficiently, benzotriazole degradation will be rapid.
Sulfate Radicals (SO₄•⁻): Besides hydroxyl radicals, sulfate radicals, typically generated by activating persulfate (PS) or peroxymonosulfate (B1194676) (PMS) with heat or UV light, are also effective for degrading benzotriazole. nih.govtandfonline.comtandfonline.com In these systems, the dominant radical species can be influenced by pH, with sulfate radicals predominating under acidic conditions and hydroxyl radicals taking over in basic conditions. tandfonline.comtandfonline.comresearchgate.net
Second-Order Rate Constants for the Reaction of Benzotriazole with Reactive Species
| Reactive Species | Rate Constant (k) | pH | Source |
|---|---|---|---|
| Hydroxyl Radical (•OH) | 1.7 × 10¹⁰ M⁻¹ s⁻¹ | 2 | nih.govcapes.gov.br |
| Hydroxyl Radical (•OH) | (6.9 ± 0.7) × 10⁹ M⁻¹ s⁻¹ | Not specified | rsc.org |
| Hydroxyl Radical (•OH) | (7.1 ± 0.8) × 10⁹ M⁻¹ s⁻¹ | Not specified | rsc.org |
| Hydroxyl Radical (•OH) | (2.7 ± 0.1) × 10⁹ M⁻¹ s⁻¹ | 7 | researchgate.net |
| Hydroxyl Radical (•OH) | 6.2 × 10⁹ M⁻¹ s⁻¹ | 10.2 | nih.govcapes.gov.br |
Hydrolysis and Other Non-Redox Transformations
Hydrolysis is generally not considered a significant attenuation mechanism for benzotriazoles in the environment. Studies on the parent compound, 1H-benzotriazole, indicate a high degree of stability against hydrolysis under typical environmental pH and temperature conditions. For instance, the hydrolysis of 1-benzoylbenzotriazole has been shown to be independent of pH in the range of 2.0 to 7.0. While specific kinetic data for the hydrolysis of BT-d4 is not extensively documented in scientific literature, its structural similarity to BTA suggests a comparable resistance to this transformation pathway.
Other non-redox transformations, such as photolysis, can contribute to the degradation of benzotriazoles. However, the benzotriazole structure is designed to be a UV stabilizer, meaning it can absorb UV light and dissipate the energy as heat without undergoing significant photochemical reactions. epa.gov While direct phototransformation of BTA can occur, it is generally a slow process and does not lead to complete mineralization, often resulting in the formation of more toxic intermediates like aniline and phenazine. nih.gov Aerobic biodegradation is a more relevant transformation process, with studies on 1H-benzotriazole showing half-lives of approximately 1.0 day in activated sludge. acs.org The primary biotransformation pathway involves hydroxylation of the benzene ring. acs.org It is important to note that these transformation studies were conducted on the non-deuterated parent compound, and while BT-d4 is expected to behave similarly, slight variations in reaction rates may occur due to the kinetic isotope effect.
Sorption and Mobilization Dynamics in Aquatic and Terrestrial Systems
The movement and distribution of benzotriazoles in the environment are largely governed by their interaction with solid phases such as soils, sediments, and organic matter. Benzotriazoles are relatively water-soluble and exhibit limited sorption tendencies, which contributes to their detection in various aquatic environments. researchgate.net
The sorption of benzotriazoles to environmental matrices is a key process influencing their fate and transport. The solid-liquid partition coefficient (Kd), which describes the ratio of the contaminant concentration on a solid phase to its concentration in the surrounding water at equilibrium, is a critical parameter in this context. skb.comepa.gov
Research on the parent compound, BTA, has shown that its sorption is influenced by the characteristics of the adsorbent material, particularly the organic carbon content. Studies have demonstrated that soils with higher organic carbon content exhibit greater sorption affinity for BTA. nih.gov For instance, the sorption of BTA to black soil was found to be greater than to brown soil, a difference attributed to the higher organic carbon content of the black soil. nih.gov
Various materials have been investigated for their capacity to adsorb benzotriazoles from water.
Table 1: Adsorption of Benzotriazole onto Various Materials
| Adsorbent Material | Removal Efficiency (%) | Notes | Source(s) |
| Nano Zn-Al-O | 89% | Adsorption dominated by chemical processes (chemisorption). | nih.gov |
| Oxidized Carbon Cloth | ~68% (at pH 9) | Adsorption improved with increased ionic strength. | nih.gov |
| Bioretention Soil | Higher affinity than mulch | Adsorption increased with decreasing temperature. | researchwithnj.comepa.gov |
| Hardwood Mulch | Lower affinity than soil | Adsorption increased with decreasing temperature. | researchwithnj.comepa.gov |
The sorption process is often nonlinear and can be influenced by the structure of the benzotriazole derivative. Hydrogen bonding and hydrophobic interactions are considered the primary mechanisms driving the adsorption process. nih.gov For instance, while hydrogen bonding is the main mechanism for BTA adsorption on nano Zn-Al-O, hydrophobic interactions are more significant for more substituted derivatives like 5,6-dimethyl-benzotriazole. nih.gov
Environmental factors, particularly temperature and pH, can significantly modulate the sorption of benzotriazoles.
Temperature: Studies have shown that temperature can have a notable effect on BTA adsorption. In bioretention systems with soil and hardwood mulch, the adsorption capacity for BTA increased as the temperature decreased. researchwithnj.comepa.gov The low enthalpy changes observed suggest that the adsorption is driven by weaker forces, such as van der Waals forces and dipole-dipole interactions. researchwithnj.comepa.gov Conversely, for some sorbents, increased temperature can decrease sorption. researchgate.net The thermal stability of copper-benzotriazole films, relevant in industrial applications, has also been studied, showing that the protective film can begin to degrade at higher temperatures. acs.org
pH: The pH of the surrounding solution is a critical factor as it affects both the surface charge of the adsorbent and the chemical form (speciation) of the benzotriazole molecule. researchgate.netyoutube.com Benzotriazole is an amphoteric compound with two pKa values, meaning it can exist in a protonated, neutral, or deprotonated form depending on the pH. researchgate.net
At pH < 1.6, it exists as a protonated cation (BTAH₂⁺).
Between pH 1.6 and 8.6, it is in its neutral molecular form (BTAH).
At pH > 8.6, it exists as a deprotonated anion (BTA⁻). researchgate.net
The maximum sorption of BTA to soil has been observed when the solution pH is near its pKa value (around 8.6). researchgate.net At this pH, a balance between the neutral and anionic species exists. In acidic environments, the surface concentration of adsorbed benzotriazole has been found to be higher. iaea.org Conversely, at high pH where the anionic form dominates, sorption can decrease by approximately 50% compared to the non-ionized form. researchgate.net The effect of pH is complex and depends on the specific adsorbent. For example, on oxidized carbon cloth, the highest adsorption occurred at a pH of 9, with significantly less adsorption at more acidic pH values (3 to 7). nih.gov
Ecotoxicological Implications and Environmental Risk Assessment Frameworks for Benzotriazoles
Ecotoxicity Studies on Non-Target Aquatic Organisms
The toxicity of benzotriazoles has been evaluated across various trophic levels in aquatic ecosystems, from primary producers to vertebrates. Acute toxicity is generally considered low, with effects often observed at concentrations in the milligrams per liter (mg/L) range. nih.gov However, chronic exposure and the effects of specific derivatives can be more pronounced.
Effects on Algae and Aquatic Plants
Benzotriazoles have been shown to inhibit the growth of primary producers, which form the base of the aquatic food web. In a study on the green algae Desmodesmus subspicatus, 1H-benzotriazole (1H-BT) and 5-methyl-1H-benzotriazole (5MBT) inhibited cell number increase, with 10% effect concentrations (EC10) of 1.18 mg/L and 2.86 mg/L, respectively. nih.govresearchgate.net Similarly, the aquatic plant Lemna minor (duckweed) showed sensitivity to these compounds, with EC10 values for growth inhibition being 3.94 mg/L for 1H-BT and 2.11 mg/L for 5MBT. nih.govresearchgate.net
Interactive Table: Ecotoxicity of Benzotriazoles on Algae and Aquatic Plants
| Compound | Species | Endpoint | EC10 (mg/L) | Reference |
| 1H-Benzotriazole | Desmodesmus subspicatus | Cell Number Inhibition | 1.18 | nih.govresearchgate.net |
| 5-Methyl-1H-benzotriazole | Desmodesmus subspicatus | Cell Number Inhibition | 2.86 | nih.govresearchgate.net |
| 1H-Benzotriazole | Lemna minor | Growth Inhibition | 3.94 | nih.govresearchgate.net |
| 5-Methyl-1H-benzotriazole | Lemna minor | Growth Inhibition | 2.11 | nih.govresearchgate.net |
Effects on Invertebrates (e.g., Daphnia magna)
The freshwater crustacean Daphnia magna is a standard model organism for ecotoxicity testing. Acute toxicity tests revealed 48-hour median effective concentrations (EC50) of 107 mg/L for 1H-BT and 51.6 mg/L for 5MBT. nih.govresearchgate.net Another daphnid species, Daphnia galeata, was found to be more sensitive, with 48-hour EC50 values of 14.7 mg/L for 1H-BT and 8.13 mg/L for 5MBT. nih.govresearchgate.net
Chronic, long-term studies provide further insight. A 21-day reproduction test with D. magna showed no adverse effects for 1H-BT, but the EC10 for 5MBT was 5.93 mg/L. nih.govresearchgate.net For the more sensitive D. galeata, the chronic EC10 values were 0.97 mg/L for 1H-BT and 0.40 mg/L for 5MBT. nih.govresearchgate.net Furthermore, studies on the transgenerational effects of benzotriazole (B28993) on D. magna at sublethal concentrations (15 and 30 mg/L) showed alterations in the expression of key genes in subsequent, unexposed generations. nih.gov Chronic exposure to different benzotriazoles has also been linked to significant effects on the molting frequency of D. magna. nih.gov
Effects on Fish Species (e.g., Zebrafish)
Studies on fish, such as the zebrafish (Danio rerio), have revealed a range of effects from exposure to benzotriazoles. While 1H-benzotriazole caused no mortality, the chlorinated derivative 5-chloro-benzotriazole had a median lethal concentration (LC50) of 19 mg/L in zebrafish embryos. nih.gov Exposure to this derivative also led to decreased hatching rates and the development of pericardial and yolk sac edemas at concentrations of 20 and 25 mg/L. nih.gov
Benzotriazole ultraviolet stabilizers (BUVSs), a subgroup of benzotriazoles, have also been shown to be toxic to zebrafish embryos. For example, UV-P, UV-9, and UV-090 caused dose-dependent increases in mortality with LD50 values of 4772, 11,608, and 56,292 ng/g-egg, respectively. acs.org These compounds also induced malformations such as yolk sac edema, pericardial edema, and spinal curvature. acs.org
Sublethal Ecotoxicological Effects (e.g., Endocrine Disrupting Effects, Hepatotoxicity)
Beyond acute lethality, benzotriazoles can exert sublethal effects at lower concentrations, which can have significant long-term consequences for aquatic populations. nih.gov
Endocrine Disrupting Effects: Benzotriazole has been shown to have endocrine-disrupting capabilities in fish. nih.gov In a study on the rare minnow (Gobiocypris rarus), exposure to benzotriazole resulted in sex-dependent effects. nih.gov For instance, plasma 17β-estradiol levels significantly increased in males but decreased in females at an exposure concentration of 5 mg/L. nih.gov The expression of vitellogenin (VTG), a biomarker for estrogenic effects, was significantly increased in the livers of exposed fish. nih.gov In Daphnia magna, chronic exposure to benzotriazoles like 1H-benzotriazole, 5-methyl-1H-benzotriazole, and 5-chloro-1H-benzotriazole has been linked to impacts on endocrine regulation, affecting molting processes which are controlled by ecdysteroid hormones. nih.gov
Hepatotoxicity: The liver is a primary target organ for the toxic effects of benzotriazoles. In the rare minnow, exposure to 5 mg/L of benzotriazole led to pathological damage in the liver, including hypertrophy of hepatocytes, nuclei pyknosis, and vacuolization. nih.gov Similarly, studies on zebrafish have investigated the hepatotoxicity of 1H-benzotriazole. nih.gov Long-term exposure (30 days) to 5.0 μM of 1H-BTR resulted in an increased expression of a liver-specific fatty acid binding protein, indicating liver stress. nih.gov Some benzotriazole UV stabilizers have been associated with hepatotoxicity through the activation of the aryl hydrocarbon receptor (AhR). acs.org
Bioaccumulation and Biotransformation in Aquatic Organisms (e.g., Fish Tissues, Liver)
The potential for benzotriazoles to accumulate in the tissues of aquatic organisms and undergo transformation into other chemical forms is a key aspect of their environmental risk.
Studies on benzotriazole ultraviolet stabilizers (BUVSs) in zebrafish have shown tissue-specific accumulation. acs.orgnih.gov Six different BUVSs were found to accumulate in various tissues, with the liver and intestine being major sites of accumulation for their biotransformation products. acs.orgnih.gov Muscle tissue generally exhibited the lowest accumulation. acs.orgnih.gov For instance, the depuration half-life of UV-327 from muscle was 19.5 days. acs.orgnih.gov In a field study of a drinking water reservoir, BUVSs were found to accumulate in the liver and kidney of most fish species. nih.gov
Biotransformation is the process by which organisms metabolically alter foreign compounds. In activated sludge, 1H-benzotriazole is transformed into 4- and 5-hydroxy-1H-benzotriazole, and 5-methyl-1H-benzotriazole is transformed into 1H-benzotriazole-5-carboxylic acid. nih.govacs.org These transformation products have also been detected in wastewater effluents, indicating their environmental relevance. nih.govacs.org In fish, the biotransformation of BUVSs leads to the formation of various products that accumulate primarily in the liver and intestine. acs.orgnih.gov
Interactive Table: Bioaccumulation and Biotransformation of Benzotriazoles
| Compound Group | Organism | Key Findings | Reference |
| Benzotriazole UV Stabilizers (BUVSs) | Zebrafish (Danio rerio) | Tissue-specific accumulation, highest in liver and intestine. Six biotransformation products identified. | acs.orgnih.gov |
| 1H-Benzotriazole | Activated Sludge Bacteria | Biotransformed into 4- and 5-hydroxy-1H-benzotriazole. | nih.govacs.org |
| 5-Methyl-1H-benzotriazole | Activated Sludge Bacteria | Biotransformed into 1H-benzotriazole-5-carboxylic acid. | nih.govacs.org |
| Benzotriazole UV Stabilizers (BUVSs) | Various Fish Species | Accumulation observed in liver and kidney. | nih.gov |
Physiologically Based Toxicokinetic Modeling in Aquatic Organisms
Physiologically based toxicokinetic (PBTK) models are valuable tools for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of chemicals in organisms. nih.gov These models can help to extrapolate toxicity data across different species and exposure scenarios. nih.gov
For benzotriazoles, PBTK models have been developed for fish to better understand their bioconcentration and tissue-specific accumulation. acs.orgnih.goveawag.ch A study on six BUVSs in zebrafish utilized a PBTK model that incorporated a nonlinear adsorption mechanism, where the binding of the chemicals to specific protein sites contributes to their bioconcentration. acs.orgnih.gov This improved the model's predictive accuracy, highlighting the importance of such specific interactions in assessing the bioaccumulation of these compounds. acs.orgnih.gov These models are crucial for relating external environmental concentrations to internal tissue concentrations, which are more directly linked to toxic effects. eawag.ch
Environmental Risk Assessment Methodologies (e.g., Risk Quotient Approach)
A primary method for evaluating the potential ecological impact of chemical substances like benzotriazoles is through environmental risk assessment (ERA). A widely adopted methodology within this framework is the Risk Quotient (RQ) approach, which is utilized to quantify the risk posed by a contaminant to various trophic levels within an ecosystem. mdpi.comovid.com This method provides a scientifically-grounded estimation of the likelihood of adverse ecological effects occurring as a result of exposure to a specific chemical.
The Risk Quotient is calculated as the ratio of the Measured Environmental Concentration (MEC) of a substance to its Predicted No-Effect Concentration (PNEC). mdpi.comovid.com
RQ = MEC / PNEC
Measured Environmental Concentration (MEC): This represents the concentration of a chemical that has been measured in a specific environmental compartment, such as surface water, sediment, or soil. mdpi.com MECs can vary significantly depending on the location, proximity to sources of contamination like wastewater treatment plant outfalls or industrial areas, and the time of year. nih.govnih.gov For instance, concentrations of benzotriazoles are often elevated in airport stormwater runoff due to their use as corrosion inhibitors in aircraft de-icing and anti-icing fluids. mdpi.comrepec.org
Predicted No-Effect Concentration (PNEC): This is the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. ovid.comunipd.it The PNEC is derived from ecotoxicological data obtained through laboratory tests on organisms representing different trophic levels (e.g., algae, invertebrates, fish). mdpi.comnih.gov The derivation involves dividing the lowest available chronic or acute toxicity value (such as EC10, NOEC, or LC50) by an assessment factor (AF). mdpi.com The AF accounts for uncertainties in extrapolating laboratory data to real-world ecosystems, including differences in sensitivity between species and the extrapolation from short-term to long-term effects. mdpi.comunipd.it
The calculated RQ value is then compared against established risk thresholds to characterize the level of concern:
Remediation and Treatment Technologies for Benzotriazole Contamination
Advanced Treatment Processes
Membrane filtration has emerged as a significant technology for the removal of benzotriazoles (BTRs), including Benzotriazole (B28993) (BTA), from water and wastewater. These processes work by physically separating contaminants from the water using semi-permeable membranes. The effectiveness of removal depends on the type of membrane, its pore size, and the operational parameters of the system. Key membrane technologies studied for benzotriazole removal include membrane bioreactors (MBRs), reverse osmosis (RO), and nanofiltration (NF).
Membrane Bioreactors (MBRs)
MBRs integrate a biological treatment process, like activated sludge, with a membrane filtration step, typically microfiltration (MF) or ultrafiltration (UF). This combination offers several advantages over conventional activated sludge (CAS) systems. Research indicates that MBRs can achieve high removal rates for benzotriazoles.
Detailed Research Findings for MBRs:
A study using lab-scale MBRs with an internal microfiltration module demonstrated that after an adaptation period, the system could effectively treat municipal wastewater with high concentrations of BTA. nih.gov
The main biotransformation pathways for BTA in MBRs include hydroxylation, methylation, and cleavage of the benzene (B151609) ring. researchgate.netnih.gov
While MBRs show high removal efficiency, some studies have noted recurring periods of unstable BTA removal. researchgate.netnih.gov
Table 1: Benzotriazole Removal Efficiency in Membrane Bioreactor (MBR) Systems
| Study Type | System | Influent Concentration | Removal Efficiency (%) | Primary Removal Mechanism | Citation |
|---|---|---|---|---|---|
| Lab-Scale | MBR with microfiltration | Environmentally relevant | 97.2% (average after adaptation) | Biotransformation (84%) | researchgate.netnih.gov |
| Full-Scale (1-year study) | MBR vs. CAS | Not specified | 45% (mean removal for BTA) | Biodegradation | iwaponline.com |
| Full-Scale | MBR vs. CAS | 12 µg/L (mean BTri in untreated wastewater) | Significantly higher than CAS (37%) | Not specified | capes.gov.br |
Reverse Osmosis (RO) and Nanofiltration (NF)
Reverse osmosis and nanofiltration are high-pressure membrane processes capable of removing a wide range of contaminants, including small, polar organic molecules like benzotriazole. RO, in particular, is considered a highly effective barrier.
Studies have shown that RO can achieve very high removal efficiencies for benzotriazoles. acs.org One investigation found that low-pressure reverse osmosis (LPRO) removed 63% of benzotriazole, a result considered moderate and attributed to the compound's low molecular weight. researchgate.net However, other research highlights that processes like ozonation and UV/persulfate may be better suited for eliminating recalcitrant compounds like benzotriazoles from RO concentrates. nih.gov Fungal treatments have also been explored for removing benzotriazoles from RO concentrate, achieving partial removal (32-58% for BTA). nih.gov
Nanofiltration is also effective, with its performance being crucial in eliminating micropollutants. acs.org The combination of RO with subsequent activated carbon filtration has been shown to result in the removal of a large portion of emerging organic micropollutants. researchgate.net
Table 2: Benzotriazole Removal Efficiency in RO and NF Systems
| Technology | System Details | Removal Efficiency (%) | Notes | Citation |
|---|---|---|---|---|
| Reverse Osmosis | LPRO (Low-Pressure RO) | 63% (for Benzotriazole) | Moderate removal attributed to low molecular weight. | researchgate.net |
| Reverse Osmosis | General | High removal efficiencies | Considered an effective barrier against BTAs. | acs.org |
| Nanofiltration | General | High removal efficiencies | Emphasized as important for micropollutant elimination. | acs.org |
| Fungal Treatment of RO Concentrate | Trametes versicolor | 32% (non-sterile), 58% (sterile) | Alternative method for treating concentrate streams. | nih.gov |
Electroactive Ceramic Membranes (ECMs)
A more novel approach involves the use of electroactive ceramic membranes. One study reported the efficient electrochemical removal of BTA using a titanium oxide (TiSO) electroactive ceramic membrane. This system achieved a 98.1% removal rate at a current density of 20 mA∙cm⁻² under a cathode-to-anode flow pattern. nih.gov The primary removal mechanism was the oxidation of BTA mediated by electro-generated hydroxyl radicals (•OH). nih.gov
Future Research Directions and Knowledge Gaps for Benzotriazole Bt D10
Development of Novel and More Efficient Synthesis Methods for Deuterated Analogues
The availability of high-purity deuterated standards is fundamental to progress in environmental analysis and fate studies. While various synthetic routes for benzotriazole (B28993) derivatives exist, future research must focus on creating more efficient, cost-effective, and higher-yielding methods specifically for isotopically labeled analogues like BT-d10. nih.govnih.gov
Current knowledge gaps that need to be addressed include:
Scalability: Developing synthesis protocols that can be scaled up to produce larger quantities of BT-d10, making it more accessible for extensive, long-term studies.
Isotopic Purity: Enhancing synthetic methods to achieve the highest possible isotopic purity, minimizing the presence of non-deuterated or partially deuterated molecules that could interfere with sensitive analyses.
Regiospecific Labeling: Investigating methods for regiospecific deuterium (B1214612) labeling on the benzotriazole molecule. This would allow for more detailed mechanistic studies of degradation, as the position of the label can provide insights into which parts of the molecule are attacked first during transformation processes.
Refinement of Analytical Methods for Trace-Level Detection and Speciation in Complex Matrices
The accurate detection of benzotriazoles at environmentally relevant concentrations (ng/L to µg/L) in complex matrices like wastewater, surface water, and biological tissues remains a significant challenge. nih.govnih.gov BT-d10 is indispensable as an internal standard in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
Future research should prioritize:
Lowering Detection Limits: Pushing the boundaries of current analytical instrumentation to achieve even lower limits of detection (LODs), which is crucial for identifying trace amounts in pristine environments or for early-stage contamination monitoring. nih.govnih.gov
Matrix Effect Reduction: Developing more robust sample preparation and extraction techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to minimize matrix effects that can suppress or enhance the analytical signal, leading to inaccurate quantification. nih.govnih.gov
Speciation Analysis: Creating analytical strategies capable of distinguishing between the parent benzotriazole compounds and their various transformation products within a single analysis. The use of BT-d10 and other labeled standards is key to the accurate quantification of these various species.
Table 1: Current Analytical Methods for Benzotriazole Detection
| Analytical Technique | Matrix | Common Pre-treatment | Typical Detection Limits | Reference(s) |
| GC-MS | Water | Solid Phase Extraction (SPE), Derivatization | 0.050–4.0 ng/L | nih.govresearchgate.net |
| LC-MS/MS | Human Urine | Enzymatic Deconjugation, SPE, LLE | 0.04–6.4 ng/mL | nih.gov |
| HPLC-UV | Water | Air-assisted Liquid-Liquid Microextraction | Not specified, good recoveries reported | researchgate.net |
Long-Term Environmental Fate and Transport Studies in Diverse Ecosystems, Utilizing Isotopic Tracers
Understanding the long-term behavior of benzotriazoles in the environment is critical for assessing their potential risk. nih.gov Due to their persistence and high water solubility, these compounds are not easily removed during wastewater treatment and can be transported over long distances in aquatic systems. nih.govtalasonline.com
Future research utilizing BT-d10 as an isotopic tracer should focus on:
Mesocosm and Field Studies: Conducting controlled mesocosm experiments and large-scale field studies where BT-d10 is intentionally introduced to track its movement through different environmental compartments, including water, sediment, and biota.
Modeling Transport: Using the data from tracer studies to develop and validate more accurate environmental fate and transport models. These models can help predict contamination plumes and identify areas at high risk of accumulation.
Air-Water-Soil Interfaces: Investigating the transport and partitioning of benzotriazoles across key environmental interfaces, such as the air-water interface (volatilization) and the soil-water interface (sorption/desorption), to build a complete picture of their environmental distribution.
In-depth Elucidation of Biotransformation and Abiotic Degradation Pathways, Focusing on Minor Metabolites
Benzotriazoles can be transformed in the environment through both biological and non-biological processes. nih.gov Studies have identified major transformation products, such as hydroxylated benzotriazoles, but a complete understanding of all degradation pathways and minor metabolites is still lacking. acs.org Compound-specific isotope analysis (CSIA) has proven to be a powerful tool for investigating initial degradation reactions. nih.govacs.org
The use of BT-d10 can significantly advance this field by:
Tracing Metabolic Pathways: Allowing researchers to follow the metabolic fate of the deuterated compound in microbial cultures or environmental samples. The deuterium label acts as a flag, making it easier to identify even minor metabolites using high-resolution mass spectrometry.
Distinguishing Transformation Products: Helping to distinguish between newly formed transformation products and pre-existing background compounds in complex samples.
Investigating Abiotic Degradation: Studying abiotic degradation mechanisms, such as photolysis and oxidation by hydroxyl radicals in advanced oxidation processes (AOPs), by tracking the transformation of BT-d10 under various conditions. nih.gov Research has shown that AOPs can effectively remove benzotriazoles and reduce the toxicity of their byproducts. nih.gov
Investigation of Chronic and Sublethal Ecotoxicological Effects across Broader Species Ranges
While the acute toxicity of benzotriazoles is generally considered low, concerns remain about potential chronic and sublethal effects, including endocrine disruption and neurotoxicity. nih.govnih.gov Most ecotoxicological studies have focused on a limited number of standard test organisms. nih.govnih.gov
Future research directions should include:
Broader Species Testing: Expanding toxicity testing to a wider range of ecologically relevant species from different trophic levels, including various types of algae, invertebrates, and fish, to better understand ecosystem-wide risks. nih.gov
Chronic Exposure Studies: Conducting long-term exposure studies to assess the sublethal impacts of benzotriazoles on endpoints such as reproduction, growth, and development.
Bioaccumulation and Trophic Transfer: Using BT-d10 to trace the uptake, internal distribution, and potential for bioaccumulation and biomagnification of benzotriazoles through aquatic food webs. Studies have shown that benzotriazole can affect metal accumulation in organisms like earthworms, indicating complex interactions. nih.gov
Table 2: Ecotoxicological Data for 1H-Benzotriazole (1H-BT)
| Species | Test Type | Endpoint | Value (mg/L) | Reference(s) |
| Desmodesmus subspicatus (Alga) | 72h Growth Inhibition | EC10 | 1.18 | nih.gov |
| Lemna minor (Duckweed) | 7d Growth Inhibition | EC10 | 3.94 | nih.gov |
| Daphnia magna | 48h Immobilisation | EC50 | 107 | nih.gov |
| Daphnia galeata | 48h Immobilisation | EC50 | 14.7 | nih.gov |
| Daphnia galeata | 21d Reproduction | EC10 | 0.97 | nih.gov |
| Bluegill & Minnow | 96h | Tolerance Limit | 25 | k-state.edu |
Advancements in Remediation Technologies for Recalcitrant Benzotriazole Forms
The persistence and recalcitrant nature of benzotriazoles make their removal from contaminated water and soil a significant challenge. k-state.eduresearchgate.net Conventional wastewater treatment is often insufficient for complete removal. nih.gov Therefore, there is a pressing need to develop and optimize advanced remediation technologies.
Future research should explore:
Advanced Oxidation Processes (AOPs): Optimizing AOPs, such as ozonation or UV/H₂O₂ treatment, to achieve complete mineralization of benzotriazoles to harmless end products like CO₂, water, and mineral acids. nih.gov
Bioremediation: Identifying and cultivating microbial consortia or fungal species with a high capacity for degrading benzotriazoles and their persistent transformation products. k-state.edu
Novel Materials: Investigating the use of novel adsorbent materials or catalytic membranes for the selective removal of benzotriazoles from water. nih.gov The use of BT-d10 in lab-scale reactors can help quantify the efficiency and mechanisms of these new technologies.
Interdisciplinary Approaches Combining Chemistry, Environmental Science, and Ecotoxicology
Addressing the complex challenges posed by contaminants like benzotriazole requires a holistic, interdisciplinary approach. The knowledge gaps outlined above cannot be filled by a single scientific discipline.
A truly integrated research strategy would involve:
Chemists developing novel synthetic routes for isotopic tracers like BT-d10 and refining analytical techniques. nih.govfsu.edu
Environmental Scientists using these tracers to conduct field studies on the fate and transport of contaminants in complex ecosystems. nih.govresearchgate.net
Ecotoxicologists investigating the biological effects of these compounds and their transformation products on a wide range of organisms. nih.govnih.gov
Engineers designing and optimizing new remediation technologies to remove these persistent chemicals from the environment. nih.govnih.gov
By fostering collaboration among these fields, the scientific community can develop a comprehensive understanding of the lifecycle of Benzotriazole BT-d10 and its non-deuterated counterparts, leading to more effective risk assessment and environmental management strategies.
Q & A
Q. What analytical methods are recommended to verify the purity and isotopic integrity of Benzotriazole BT-d10?
The molecular formula (C₃₀H₁₉D₁₀N₃O) and molecular weight (457.63) should guide analytical validation. Use high-resolution mass spectrometry (HRMS) to confirm isotopic labeling and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, can validate deuterium incorporation. Chromatographic methods (e.g., HPLC or UPLC) with UV detection are recommended for purity assessment, as the compound’s stability under normal conditions minimizes degradation risks during analysis .
Q. How should researchers handle this compound to ensure stability during experiments?
While the compound is stable under standard laboratory conditions (>136°C melting point), avoid prolonged exposure to extreme pH, high temperatures, or reactive solvents. Store in airtight containers at room temperature, protected from light and moisture. Conduct pilot stability tests under experimental conditions (e.g., reaction solvents, light exposure) to preempt decomposition .
Q. What precautions are necessary for safe disposal of this compound?
Follow institutional guidelines for halogenated organic compounds. Absorb small spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. For large-scale disposal, incineration in a licensed facility is advised. Note that ecological toxicity data are unavailable, so assume potential environmental persistence and use containment measures to prevent release into waterways .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its kinetic isotope effects (KIEs) in photostability studies?
Deuterium substitution at specific positions (e.g., aromatic or methyl groups) may alter UV absorption profiles and degradation pathways. To quantify KIEs, compare the photodegradation rates of BT-d10 with non-deuterated analogs under controlled UV irradiation. Use LC-MS to track degradation products and isotopic patterns. Theoretical modeling (e.g., DFT calculations) can predict bond dissociation energies affected by deuterium .
Q. How can researchers address the lack of ecotoxicological data for this compound in environmental fate studies?
Apply read-across methodologies using data from structurally similar benzotriazole derivatives (e.g., benzotriazole or 5-methylbenzotriazole). Conduct acute toxicity assays (e.g., Daphnia magna or algae growth inhibition tests) at environmentally relevant concentrations. Monitor bioaccumulation potential via logP estimation (currently unavailable) and compare with non-deuterated analogs .
Q. What experimental strategies are recommended to resolve contradictions in stability data under varying pH conditions?
The SDS notes no pH data, so design a systematic study:
- Prepare buffered solutions (pH 2–12) and incubate BT-d10 at controlled temperatures.
- Use LC-MS to quantify degradation products and calculate half-lives.
- Correlate stability with deuterium’s electron-donating/withdrawing effects via Hammett plots.
- Validate findings with isotopic tracer experiments in complex matrices (e.g., wastewater) .
Q. How can the synthesis of this compound be optimized for higher isotopic yield?
Modify existing protocols (e.g., using o-phenylenediamine and NaNO₂) by replacing hydrogen sources with deuterated reagents (e.g., D₂O or CD₃COOH). Monitor deuteration efficiency via MS/MS fragmentation. Optimize reaction time and temperature to minimize proton back-exchange. Purify via recrystallization in deuterated solvents to maintain isotopic integrity .
Methodological Considerations
- Data Interpretation : Cross-reference physicochemical properties (e.g., solubility, logP) with computational models (QSAR) to predict behavior in novel experimental setups .
- Regulatory Compliance : Align storage and disposal practices with international regulations (e.g., MARPOL 73/78, China’s Hazardous Chemical Safety Regulations) .
- Ethical Reporting : Disclose data limitations (e.g., missing ecotoxicity values) and justify assumptions using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
